molecular formula C16H23NO4 B1457045 Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate CAS No. 681484-29-7

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate

Cat. No. B1457045
M. Wt: 293.36 g/mol
InChI Key: WKRWQQJCOQHQBH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a synthetic compound with the following properties:



  • Molecular Formula : C₁₆H₂₃NO₄

  • Molecular Weight : 293.36 g/mol

  • IUPAC Name : tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate



Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate consists of a piperidine ring linked to a tert-butyl ester group and a hydroxyphenoxy moiety. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.




Chemical Reactions Analysis

The compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and oxidative processes. However, specific reactions would depend on reaction conditions and other reactants.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C

  • Purity : ≥95%

  • Safety Information : The compound is labeled with a warning signal (GHS07) and hazard statements related to skin and eye irritation. Please refer to the provided MSDS for detailed safety precautions.


Safety And Hazards

While specific hazards are not detailed here, it’s essential to handle this compound with care due to its potential biological activity and chemical reactivity. Always follow proper safety protocols when working with such substances.


Future Directions

Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Additionally, investigating its interactions with biological targets may provide valuable insights.


Please note that the information provided here is based on available data, and further scientific investigation is recommended for a deeper understanding of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate .


properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWQQJCOQHQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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